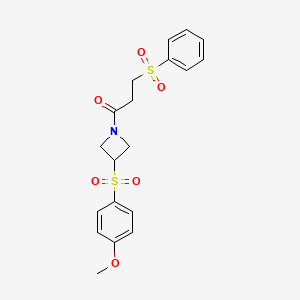
1-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-3-(phenylsulfonyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-3-(phenylsulfonyl)propan-1-one, also known as MSAP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. MSAP has been found to possess significant pharmacological properties, making it a promising candidate for drug development.
Applications De Recherche Scientifique
Organic Synthesis and Structural Studies
- Synthesis of Substituted Azetidinones : Research has focused on the synthesis of azetidinones derivatives, highlighting their significance in medicinal chemistry due to their biological and pharmacological potencies. Azetidinones are key scaffolds in various naturally occurring alkaloids, with applications in creating compounds with potential anticancer, antimicrobial, and anti-inflammatory activities (Jagannadham et al., 2019).
- Crystal Structure Analysis : Studies on the crystal packing of 4-sulfonyl β-lactams provide insights into the molecular recognition mechanisms in β-lactams, which is crucial for designing drugs with enhanced efficacy and reduced side effects (Basak et al., 2004).
Antimicrobial and Antifungal Activities
- Antimicrobial Activity : Novel azetidin-2-one based phenyl sulfonyl pyrazoline derivatives have been synthesized and tested for their antibacterial and antifungal activities. These compounds exhibit potential as new therapeutic agents against microbial infections (Shah et al., 2014).
Anticancer Properties
- Tubulin-Targeting Antitumor Agents : The synthesis and biochemical evaluation of 3-phenoxy-1,4-diarylazetidin-2-ones have shown potent antiproliferative compounds with significant activity against breast cancer cells and the ability to disrupt microtubular structure, inducing apoptosis (Greene et al., 2016).
- Cytotoxic 4-Sulfonylazetidinones : The study of 4-sulfonylazetidinones-2 and their derivatives has revealed their anticancer effects against a wide range of cancer cell cultures, demonstrating their potential as effective anticancer agents (Veinberg et al., 2004).
Molecular Recognition and Docking Studies
- Pincer Ligand Preparation : Research on the degradation of 2-azetidinones to afford CC'N-pincer ligands indicates their utility in creating complexes with potential applications in catalysis and material science (Casarrubios et al., 2015).
- Docking Studies : The crystal structure analysis and docking studies of tetrazole derivatives have provided valuable insights into the interaction of molecules with enzymes, facilitating the design of potent inhibitors for therapeutic applications (Al-Hourani et al., 2015).
Propriétés
IUPAC Name |
3-(benzenesulfonyl)-1-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO6S2/c1-26-15-7-9-17(10-8-15)28(24,25)18-13-20(14-18)19(21)11-12-27(22,23)16-5-3-2-4-6-16/h2-10,18H,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDCACFGSQGZSPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)CCS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

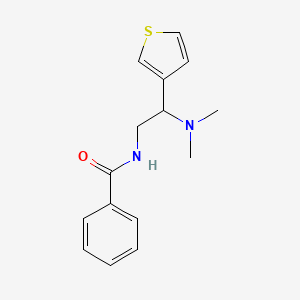
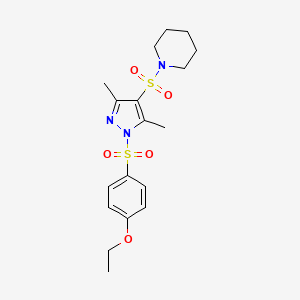
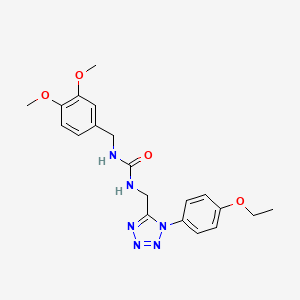
![[5-[(E)-2-cyano-3-(2,6-dimethylanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methoxybenzoate](/img/structure/B2837110.png)
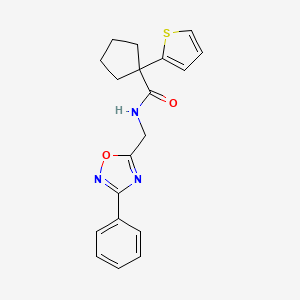

![1-[2-(3-chlorophenyl)-2-hydroxyethyl]-1H-1,2,4-triazole-3-carboxylic acid](/img/structure/B2837115.png)
![2-(1H-benzo[d]imidazol-1-yl)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone](/img/structure/B2837117.png)
![N-(2,3-dimethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2837118.png)
![2-[2-(Trifluoromethyl)pyridin-4-yl]ethanamine;hydrochloride](/img/structure/B2837120.png)

![Thieno[3,2-b]thiophen-2-ylmethanol](/img/structure/B2837124.png)

